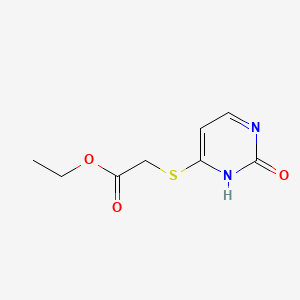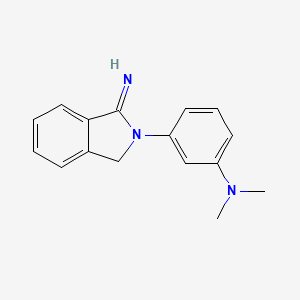
Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives have garnered significant attention due to their diverse biological activities and applications in various industries, including pharmaceuticals, agrochemicals, and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline typically involves the reaction of o-phthalaldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. The reaction mechanism involves the formation of an imine intermediate, which subsequently undergoes cyclization to form the isoindoline ring .
Industrial Production Methods
Industrial production methods for 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .
化学反応の分析
Types of Reactions
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted isoindoline derivatives with various functional groups.
科学的研究の応用
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and organometallic chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as protein kinases, by binding to their active sites and preventing their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Iminoisoindoline derivatives: Compounds with similar isoindoline structures but different substituents.
N,N-Dimethylaniline derivatives: Compounds with similar aniline structures but different substituents on the nitrogen atom.
Uniqueness
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline is unique due to its specific combination of the isoindoline and N,N-dimethylaniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
298194-10-2 |
|---|---|
分子式 |
C16H17N3 |
分子量 |
251.33 g/mol |
IUPAC名 |
3-(3-imino-1H-isoindol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3/c1-18(2)13-7-5-8-14(10-13)19-11-12-6-3-4-9-15(12)16(19)17/h3-10,17H,11H2,1-2H3 |
InChIキー |
PGYPGZMRERZXLY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)N2CC3=CC=CC=C3C2=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




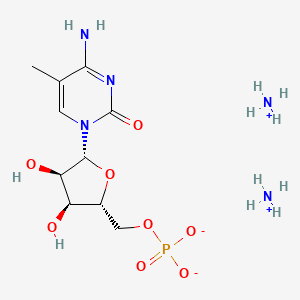
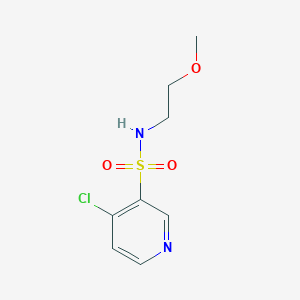
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)

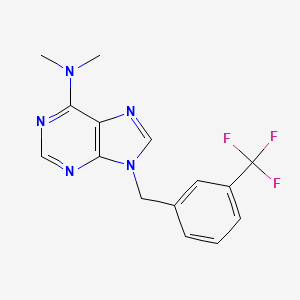
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
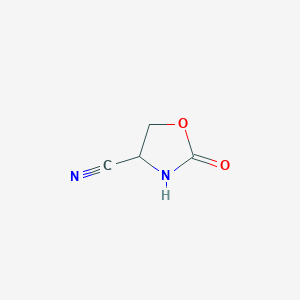
![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
![6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B12921437.png)
